Cas no 1178774-00-9 (1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine)

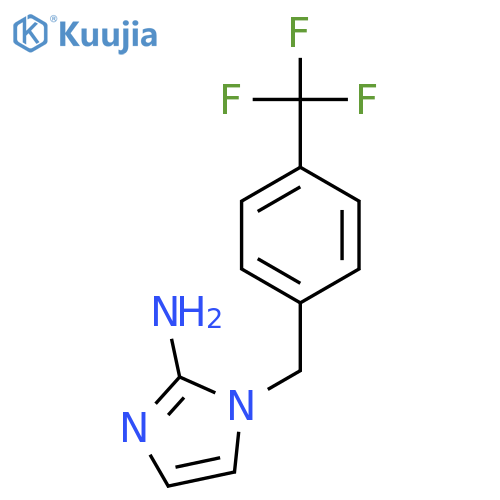

1178774-00-9 structure

商品名:1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine

CAS番号:1178774-00-9

MF:C11H10F3N3

メガワット:241.21241235733

MDL:MFCD12613037

CID:5206222

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine

- 1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine

- 1-[[4-(trifluoromethyl)phenyl]methyl]imidazol-2-amine

- 1H-Imidazol-2-amine, 1-[[4-(trifluoromethyl)phenyl]methyl]-

-

- MDL: MFCD12613037

- インチ: 1S/C11H10F3N3/c12-11(13,14)9-3-1-8(2-4-9)7-17-6-5-16-10(17)15/h1-6H,7H2,(H2,15,16)

- InChIKey: VVEJDWQOFCPALC-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC(=CC=1)CN1C=CN=C1N)(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 249

- トポロジー分子極性表面積: 43.8

- 疎水性パラメータ計算基準値(XlogP): 2.1

じっけんとくせい

- 密度みつど: 1.3±0.1 g/cm3

- ふってん: 381.0±52.0 °C at 760 mmHg

- フラッシュポイント: 184.2±30.7 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM487609-1g |

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine |

1178774-00-9 | 97% | 1g |

$972 | 2023-03-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD513884-1g |

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine |

1178774-00-9 | 97% | 1g |

¥6727.0 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1766224-1g |

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine |

1178774-00-9 | 98% | 1g |

¥21991.00 | 2024-08-09 | |

| Fluorochem | 096422-1g |

1-[4-(Trifluoromethyl)benzyl]-1H-imidazol-2-amine |

1178774-00-9 | 1g |

£612.00 | 2023-04-24 |

1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine 関連文献

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901

1178774-00-9 (1-(4-(Trifluoromethyl)benzyl)-1H-imidazol-2-amine) 関連製品

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 152840-81-8(Valine-1-13C (9CI))

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1432681-40-7(3-Methylimidazolidin-4-one hydrochloride)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬